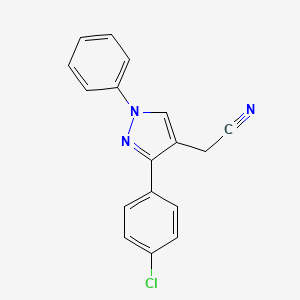

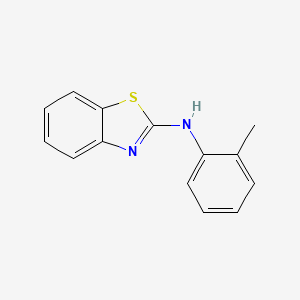

Benzothiazol-2-yl-o-tolyl-amine

説明

Benzothiazol-2-yl-o-tolyl-amine is a chemical compound with the molecular formula C14H12N2S . It is used in proteomics research . Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized by the EDC coupling reactions of substituted-benzothiazol-2-amine with 4-oxo-4-phenylbutanoic acid/2-benzoyl benzoic acid .Molecular Structure Analysis

The molecular structure of Benzothiazol-2-yl-o-tolyl-amine consists of a benzothiazole ring connected to a tolyl group . The molecule in the monoclinic polymorph features a central pyrazolyl ring with an N-bound p-tolyl group and a C-bound 1,3-benzodioxolyl fused-ring system on either side of the C atom .Chemical Reactions Analysis

Benzothiazol-2-yl-o-tolyl-amine can participate in various chemical reactions. For instance, BT-sulfonamides can be synthesized from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach .Physical And Chemical Properties Analysis

Benzothiazol-2-yl-o-tolyl-amine has a molecular weight of 240.322 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用

Pharmacological Potential

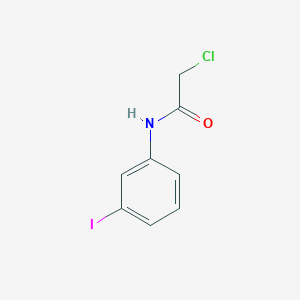

Research indicates that derivatives of Benzothiazol-2-yl-o-tolyl-amine have shown promising pharmacological activities, including anti-inflammatory and anti-bacterial properties. These activities stem from the synthesis of novel benzothiazole derivatives through reactions involving chloroacetyl chloride and various benzothiazolyl-2-amines, highlighting the compound's versatility in drug development (Chidrawar, 2016); (Hunasnalkar, Gazi, Patil, & Surwase, 2010).

Synthesis Methodologies

Benzothiazol-2-yl-o-tolyl-amine serves as a foundational compound for synthesizing a range of biologically active molecules. Efficient synthesis processes have been developed for creating compounds with anti-tumor properties, illustrating the chemical's significant role in medicinal chemistry. Novel amino acid prodrugs of antitumor 2-(4-amino-3-methylphenyl)benzothiazoles highlight innovative approaches to overcoming drug formulation challenges due to lipophilicity (Bradshaw et al., 2002).

Material Science Applications

Beyond pharmacological applications, Benzothiazol-2-yl-o-tolyl-amine derivatives have been investigated for their potential in material science, including corrosion inhibition and dye synthesis. Research demonstrates the compound's utility in developing corrosion inhibitors for metals, indicating its broader implications in industrial applications (Nayak & Bhat, 2023). Additionally, fluorescent azo disperse dyes synthesized from Benzothiazol-2-yl derivatives exhibit superior fastness properties on polyester, suggesting its relevance in the textile industry (Satam, Raut, & Sekar, 2013).

将来の方向性

Benzothiazoles have been identified as a privileged scaffold in the field of synthetic and medicinal chemistry due to their highly pharmaceutical and biological activity . Future research may focus on developing new synthetic approaches and patterns of reactivity for benzothiazole derivatives . Additionally, the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials is a promising area of research .

特性

IUPAC Name |

N-(2-methylphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-10-6-2-3-7-11(10)15-14-16-12-8-4-5-9-13(12)17-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIPRXVZIKLZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368241 | |

| Record name | Benzothiazol-2-yl-o-tolyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzothiazol-2-yl-o-tolyl-amine | |

CAS RN |

25717-12-8 | |

| Record name | Benzothiazol-2-yl-o-tolyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349522.png)

![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)

![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)